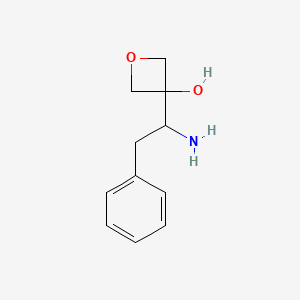![molecular formula C14H23NO4 B8053338 5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8053338.png)
5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[311]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from bicyclo[3.1.1]heptane-1-carboxylic acid.
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
The amino group is then protected by reacting with Boc2O under aqueous conditions.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
The process may involve continuous flow chemistry to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The Boc-protected amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid or amino group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives of the carboxylic acid or amino group.
Chemistry:
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
It serves as a protecting group for amino functionalities, which is crucial in multi-step synthetic routes.
Biology:
The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.
Medicine:
The Boc-protected amino group can be used to synthesize peptide-based drugs.
Industry:
Used in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through its functional groups, particularly the Boc-protected amino group and the carboxylic acid group. The Boc group protects the amino functionality, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in various chemical reactions, including esterification and amidation.
Molecular Targets and Pathways:
The compound can interact with enzymes and receptors, potentially modulating biological pathways.
The Boc group can be selectively removed under acidic conditions, allowing for the release of the free amino group, which can then interact with biological targets.
相似化合物的比较
Bicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but lacks the Boc-protected amino group.
5-((Boc-amino)methyl)bicyclo[3.1.1]heptane-1-carboxylic acid: Similar to the target compound but with a different protecting group.
5-((Tert-butoxycarbonyl)amino)methylbicyclo[3.1.1]heptane-1-carboxylic acid derivatives: Various derivatives with different substituents on the bicyclic structure.
Uniqueness:
The presence of the Boc-protected amino group makes this compound unique compared to similar structures without this protecting group.
The bicyclic structure provides a rigid framework that can influence the compound's reactivity and biological activity.
属性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-13-5-4-6-14(7-13,8-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIGOBTUUPNOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate](/img/structure/B8053267.png)

![6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8053279.png)



![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8053314.png)



![tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate](/img/structure/B8053340.png)



